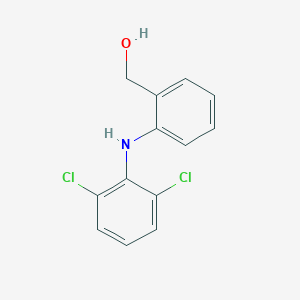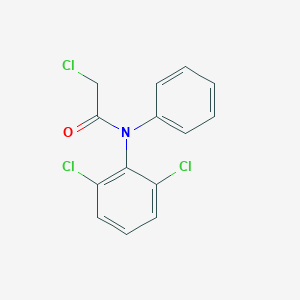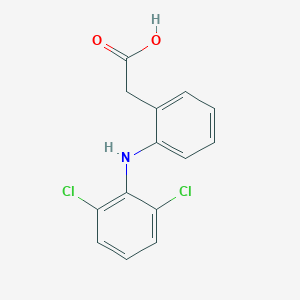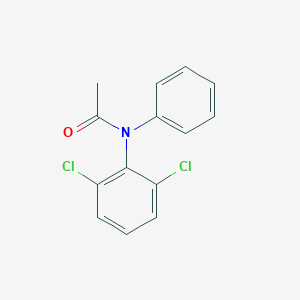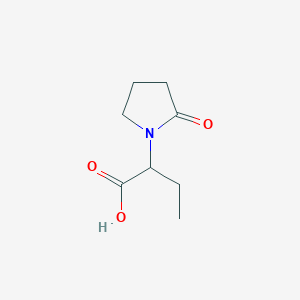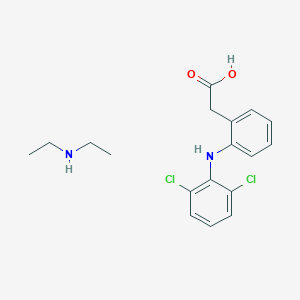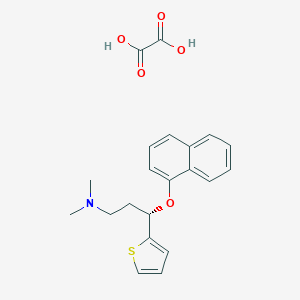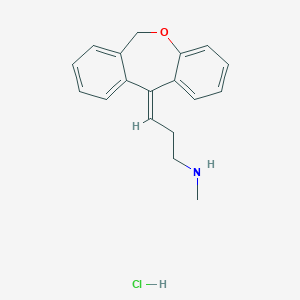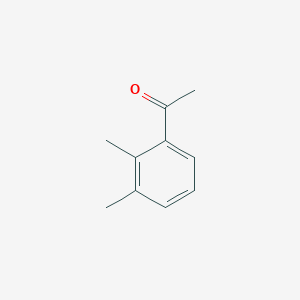
1-(2,3-二甲基苯基)乙酮
描述
1-(2,3-Dimethylphenyl)ethanone, also known as 2,3-dimethylacetophenone, is an organic compound with the molecular formula C10H12O. It is a derivative of acetophenone, where the phenyl ring is substituted with two methyl groups at the 2 and 3 positions. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
科学研究应用
1-(2,3-Dimethylphenyl)ethanone has several applications in scientific research:
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a precursor for the synthesis of pharmaceutical compounds.
- Studied for its potential therapeutic effects in various disease models.
Industry:
- Utilized in the production of fragrances and flavoring agents.
- Applied in the manufacture of specialty chemicals and materials .
准备方法
Synthetic Routes and Reaction Conditions: 1-(2,3-Dimethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,3-dimethylbenzene (o-xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CH}_3)_2 + \text{CH}_3\text{COCl} \rightarrow \text{C}_6\text{H}_3(\text{CH}_3)_2\text{COCH}_3 + \text{HCl} ]
Industrial Production Methods: Industrial production of 1-(2,3-Dimethylphenyl)ethanone typically involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
化学反应分析
1-(2,3-Dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 2,3-dimethylbenzoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 1-(2,3-Dimethylphenyl)ethanone can yield the corresponding alcohol, 1-(2,3-dimethylphenyl)ethanol. This reaction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions on the aromatic ring. For example, nitration with nitric acid and sulfuric acid can introduce a nitro group to form 1-(2,3-dimethyl-4-nitrophenyl)ethanone.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate, chromium trioxide
- Reduction: Sodium borohydride, lithium aluminum hydride
- Substitution: Nitric acid, sulfuric acid
Major Products:
- Oxidation: 2,3-dimethylbenzoic acid
- Reduction: 1-(2,3-dimethylphenyl)ethanol
- Substitution: 1-(2,3-dimethyl-4-nitrophenyl)ethanone .
作用机制
The mechanism of action of 1-(2,3-Dimethylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes .
相似化合物的比较
1-(2,3-Dimethylphenyl)ethanone can be compared with other similar compounds, such as:
- 1-(2,4-Dimethylphenyl)ethanone
- 1-(2,5-Dimethylphenyl)ethanone
- 1-(3,4-Dimethylphenyl)ethanone
Uniqueness: The unique substitution pattern of 1-(2,3-Dimethylphenyl)ethanone imparts distinct chemical and physical properties, influencing its reactivity and applications. For instance, the position of the methyl groups can affect the compound’s steric and electronic environment, leading to differences in reaction outcomes and biological activities .
属性
IUPAC Name |
1-(2,3-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJIYJZHAPHBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175691 | |
| Record name | 2',3'-Dimethylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2142-71-4 | |
| Record name | 2',3'-Dimethylacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-Dimethylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3-dimethylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(2,3-Dimethylphenyl)ethanone in the synthesis of medetomidine?
A1: 1-(2,3-Dimethylphenyl)ethanone is a crucial starting material in the synthesis of medetomidine, a potent and selective α2-adrenoceptor agonist. [, ] Both research papers highlight its use alongside a 4-imidazole derivative in a three-step synthetic route. [, ] This approach is deemed advantageous due to the affordability of these starting materials and the simplicity of the reaction process. [, ]
Q2: How does the use of 1-(2,3-Dimethylphenyl)ethanone contribute to the efficiency of medetomidine production?
A2: The research papers indicate that employing 1-(2,3-Dimethylphenyl)ethanone in the described synthetic route leads to a medetomidine yield of up to 76% with a product purity reaching 99.5%. [, ] This efficiency is attributed to the straightforward nature of the three-step reaction process, which is easily controlled and suitable for large-scale industrial production. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


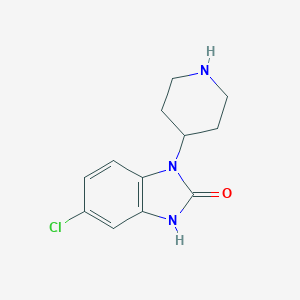
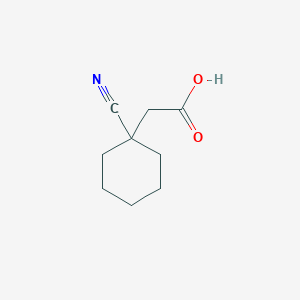
![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)

![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)
